N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-nitrobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O7S3/c19-18(20)12-5-7-13(8-6-12)28(23,24)17-11-15(14-3-1-9-25-14)27(21,22)16-4-2-10-26-16/h1-10,15,17H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQYURCHNGDYSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-nitrobenzene-1-sulfonamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic routes often include:
Formation of the Furyl and Thienylsulfonyl Groups: These groups are synthesized separately through reactions involving furan and thiophene derivatives.
Coupling Reactions: The furyl and thienylsulfonyl groups are then coupled with ethyl groups under specific reaction conditions.
Introduction of the Nitrobenzenesulfonamide Group: This step involves the nitration of benzenesulfonamide, followed by its attachment to the previously formed intermediate.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions, often using hydrogen gas or metal hydrides, can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-nitrobenzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-nitrobenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
a. N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide ()
This compound shares a furan-linked sulfonamide structure but replaces the thiophene sulfonyl and nitro groups with a simpler 4-methylbenzenesulfonamide (tosyl) group. The absence of the nitro and thiophene sulfonyl substituents reduces its electron-withdrawing capacity and polarity compared to the target compound. Such differences may influence solubility and reactivity in synthetic or biological contexts .
b. Compound 19 () This purine-dioxolane derivative includes a 4-nitrobenzenesulfonamide group but diverges significantly with a bicyclic furan-dioxolane core and purine substituents. The synthesis yield (74% via Method B) suggests moderate efficiency, which may contrast with the target compound’s synthetic pathway.
c. N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide () This azide-functionalized sulfonamide highlights the versatility of sulfonamide chemistry in accommodating reactive groups like azides.
Physicochemical Properties
Analytical Characterization
All compounds in the evidence rely on NMR (1H, 13C), IR, and HRMS for structural validation. For example:
Biological Activity
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-nitrobenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H21N3O5S2, with a molecular weight of 471.55 g/mol. The compound features a furan ring, a thiophene sulfonyl group, and a nitrobenzene sulfonamide moiety, contributing to its diverse reactivity and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O5S2 |
| Molecular Weight | 471.55 g/mol |
| LogP | 2.0845 |
| Polar Surface Area | 98.146 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 3 |
Inhibition of Carbonic Anhydrase
Research indicates that compounds similar to this compound possess significant inhibitory effects on carbonic anhydrase II (CA II), an enzyme crucial for maintaining acid-base balance in tissues. A study demonstrated that derivatives of furan and thiophene sulfonamides showed nanomolar potency against CA II, suggesting that this compound may share similar inhibitory properties .
Antimicrobial Activity
Sulfonamide derivatives have historically been recognized for their antimicrobial properties. This compound may exhibit antibacterial activity due to the presence of the sulfonamide group, which interferes with bacterial folate synthesis. This mechanism is well-documented in the literature on sulfa drugs .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural components. Variations in substituents can significantly affect its pharmacological profiles:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N'-[4-fluorophenyl]methyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide | C21H19FN2O4 | Contains fluorine; potential for enhanced activity |
| N-[3-(furan-2-yl)-1-methylpropyl]-N'-(4-methylphenyl)ethanediamide | C18H24N2O3 | Different alkyl chain; variations in hydrophobicity |
| N-[2-(thiophen-3-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamide | C19H24N2O3S | Features methoxy group; different interaction profile |
These comparisons illustrate how modifications can lead to enhanced or diminished biological activities, emphasizing the importance of careful structural design in drug development.
Case Studies and Research Findings
- Topical Ocular Agents : A series of studies evaluated the effectiveness of thiophene and furan sulfonamides as ocular hypotensive agents. In vivo tests on normotensive rabbits demonstrated significant reductions in intraocular pressure, indicating potential therapeutic applications for conditions like glaucoma .
- Antimicrobial Screening : In vitro assays have shown that compounds with similar structures exhibit varying degrees of antimicrobial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The sulfonamide moiety was critical for this activity, reinforcing its relevance in antibiotic development .
- Toxicological Assessments : Safety profiles were established through glutathione reactivity studies and guinea pig maximization tests, which assessed the sensitization potential of these compounds. Results indicated that while some derivatives showed promise as effective agents, they also required thorough evaluation for potential allergic reactions .
Q & A
Basic Research Questions
Key Synthetic Steps and Reaction Conditions Q: What are the critical steps and conditions for synthesizing N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-nitrobenzene-1-sulfonamide? A: The synthesis involves sequential functionalization of the sulfonamide core. Key steps include:
- Sulfonylation : Reaction of a furan-thiophene precursor with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonamide bond .
- Purification : Chromatographic methods (e.g., silica gel chromatography) are used to isolate the product, with yields optimized via temperature control (60–80°C) and solvent selection (e.g., dichloromethane or DMF) .
- Validation : Purity is confirmed via HPLC (>95%) and structural integrity via NMR (¹H/¹³C) and IR spectroscopy .
Structural and Functional Group Analysis Q: How are the furan, thiophene, and sulfonamide moieties confirmed in the compound? A: Spectroscopic methods are employed:
- ¹H NMR : Furan protons appear as doublets at δ 6.2–7.1 ppm, while thiophene protons resonate at δ 7.3–7.8 ppm. Sulfonamide NH protons are observed as broad singlets (~δ 5.5 ppm) .
- IR : Sulfonamide S=O stretches appear at 1150–1300 cm⁻¹, and nitro groups (NO₂) at 1520–1350 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with the calculated molecular weight (e.g., ~435 g/mol) .
Common Reactivity Patterns Q: What reactions are typical for this compound’s functional groups? A:
- Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further derivatization .
- Sulfonamide Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form N-alkylated derivatives .
- Thiophene Electrophilic Substitution : Halogenation (e.g., Br₂ in acetic acid) occurs at the thiophene ring’s α-position .
Advanced Research Questions
Optimization of Synthetic Yield and Purity Q: How can contradictory reports on synthesis yields (40–75%) be resolved? A: Methodological adjustments include:
- Catalyst Screening : Transition-metal catalysts (e.g., CuI) improve coupling efficiency in sulfonamide bond formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .
- In Situ Monitoring : Real-time FTIR or Raman spectroscopy identifies reaction intermediates, enabling precise endpoint determination .
Analysis of Divergent Biological Activity Data Q: How to address discrepancies in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)? A: Strategies involve:
- Structural Analog Comparison : Cross-reference with analogs like N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-difluorobenzamide, where chloro and fluoro substituents modulate target affinity .
- Target-Specific Assays : Use kinase inhibition or receptor-binding assays (e.g., ELISA) to isolate mechanisms .
- Computational Docking : Molecular dynamics simulations predict interactions with biological targets (e.g., COX-2 or bacterial enzymes) .
Advanced Characterization Techniques Q: What methods resolve ambiguities in stereochemistry or conformation? A:
- X-ray Crystallography : Determines absolute configuration, particularly for chiral centers in the ethyl bridge .
- 2D NMR (COSY, NOESY) : Maps spatial proximity of protons, clarifying substituent orientation on the thiophene ring .
- Circular Dichroism (CD) : Used if the compound exhibits optical activity due to asymmetric centers .
Material Science Applications Q: How do the compound’s electronic properties support non-pharmaceutical applications? A:
- Organic Semiconductors : The π-conjugated furan-thiophene system enables charge transport, studied via cyclic voltammetry (HOMO/LUMO gap ~3.1 eV) .
- Coordination Chemistry : Sulfonamide groups act as ligands for metal ions (e.g., Cu²⁺), forming complexes characterized by UV-Vis and EPR spectroscopy .
Stability and Degradation Pathways Q: What factors influence the compound’s stability under storage or experimental conditions? A:
- Photodegradation : Nitro groups are UV-sensitive; stability is tested via accelerated aging under UV light (λ = 254 nm) .
- Hydrolytic Stability : Sulfonamide bonds are resistant to hydrolysis at neutral pH but degrade under strong acids/bases (e.g., HCl/NaOH), monitored by LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
